methyl 2-(1,3-benzothiazole-6-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
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Description
Methyl 2-(1,3-benzothiazole-6-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C21H23N3O3S2 and its molecular weight is 429.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds :Methyl 2-(1,3-benzothiazole-6-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate is an important compound used in the synthesis of various complex chemical structures. For instance, its derivatives are utilized in the formation of tetrahydropyridothienopyrimidine, demonstrating its versatility in synthesizing heterocyclic compounds (Bakhite, Yamada, & Al‐Sehemi, 2005).
Chemical Reactions and Derivatives :The compound's reactivity and potential for creating diverse chemical structures are highlighted by its involvement in various chemical reactions. For example, it contributes to the formation of ethyl 2-chloromethyl-4-oxo-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine-8-carboxylate and its subsequent use as a synthon for crafting other pyridothienopyrimidines and related polyheterocyclic systems (Bakhite, Yamada, & Al‐Sehemi, 2005).
Structural Analysis and Properties :Advanced techniques like 1H-NMR spectroscopy and X-ray diffraction analysis are utilized to confirm the structure of synthesized substances. These methods help in understanding the spatial configuration of molecules, including the positioning of the carbonyl and sulfo group with respect to the benzothiazine bicycle, which is crucial for assessing their chemical behavior and potential applications (Ukrainets et al., 2019).
Creation of Novel Heterocyclic Systems :The compound is instrumental in generating novel heterocyclic systems with potential biological activities. It is used in the synthesis of 6-[(hetero)arylamino]thieno[3,2-b]pyridines, indicating its role in creating compounds with potential antitumoral activities, thus contributing to medicinal chemistry (Queiroz et al., 2010).
Use in Pharmacological Studies :Although the requirement is to exclude information related to drug use, dosage, and side effects, it's important to note that the structural derivatives of this compound are subject to pharmacological screening, suggesting its significance in the search for new therapeutic agents. The variations in the molecular structure of its derivatives offer insights into their analgesic and anti-inflammatory activities (Ukrainets et al., 2019).
Properties
IUPAC Name |
methyl 2-(1,3-benzothiazole-6-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-20(2)9-12-15(19(26)27-5)18(29-16(12)21(3,4)24-20)23-17(25)11-6-7-13-14(8-11)28-10-22-13/h6-8,10,24H,9H2,1-5H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWFCDGHXVTJOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC4=C(C=C3)N=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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